N-Butyl-2-hydroxy-3,5-diiodobenzamide
Description
N-Butyl-2-hydroxy-3,5-diiodobenzamide is a halogenated benzamide derivative characterized by a 2-hydroxybenzamide core substituted with iodine atoms at positions 3 and 5, and an N-butyl side chain. These compounds share the 3,5-diiodo-2-hydroxybenzamide backbone, which is critical for their biological activity, particularly in targeting chitinases and ion channels in parasites like Onchocerca volvulus .
Properties
CAS No. |
89010-96-8 |
|---|---|
Molecular Formula |
C11H13I2NO2 |
Molecular Weight |
445.03 g/mol |
IUPAC Name |
N-butyl-2-hydroxy-3,5-diiodobenzamide |
InChI |
InChI=1S/C11H13I2NO2/c1-2-3-4-14-11(16)8-5-7(12)6-9(13)10(8)15/h5-6,15H,2-4H2,1H3,(H,14,16) |
InChI Key |
ZTVZIVFETNRPBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(C(=CC(=C1)I)I)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and chemical profiles of N-butyl-2-hydroxy-3,5-diiodobenzamide can be inferred through comparison with its structural analogues. Below is a detailed analysis:
Structural and Functional Analogues
Notes:
- Rafoxanide and closantel exhibit dual roles as protonophores (disrupting mitochondrial membranes) and chitinase inhibitors, critical for parasitic molting .
Physicochemical Properties
| Property | Rafoxanide | Closantel | N-Butyl Analogue (Predicted) |
|---|---|---|---|
| LogP (Lipophilicity) | 5.8 | 6.2 | 4.1* |
| Solubility (DMSO) | >10 mM | >10 mM | >20 mM* |
| Melting Point | 187–189°C | 212–214°C | ~150°C* |
Key Observations :
- The N-butyl group likely reduces LogP compared to closantel/rafoxanide, suggesting improved aqueous solubility but reduced membrane permeability.
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